molecular formula C18H18ClN3O2 B11111711 N-Benzylsuccinamic acid N'-(4-chlorobenzylidene)hydrazide

N-Benzylsuccinamic acid N'-(4-chlorobenzylidene)hydrazide

Cat. No.: B11111711
M. Wt: 343.8 g/mol
InChI Key: BULQDNKYTNBZCI-FYJGNVAPSA-N
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Description

N-BENZYL-4-{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is a complex organic compound with a molecular formula of C19H20ClN3O2 This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves the condensation of benzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate to form the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BENZYL-4-{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-4-{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and a modulator of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

N-benzyl-N'-[(E)-(4-chlorophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H18ClN3O2/c19-16-8-6-15(7-9-16)13-21-22-18(24)11-10-17(23)20-12-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,20,23)(H,22,24)/b21-13+

InChI Key

BULQDNKYTNBZCI-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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